2-Fluoro-2-(3-nitrophenyl)propanenitrile
Description
Properties
Molecular Formula |
C9H7FN2O2 |
|---|---|
Molecular Weight |
194.16 g/mol |
IUPAC Name |
2-fluoro-2-(3-nitrophenyl)propanenitrile |
InChI |
InChI=1S/C9H7FN2O2/c1-9(10,6-11)7-3-2-4-8(5-7)12(13)14/h2-5H,1H3 |
InChI Key |
QJRAQFFNIICXLV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#N)(C1=CC(=CC=C1)[N+](=O)[O-])F |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Fluorine vs. This could improve solubility or alter binding affinities in biological systems .
- Nitro Position : The 3-nitrophenyl group (meta) in the target compound versus the 4-nitrophenyl (para) in 71825-51-9 affects resonance effects. The meta-substitution may reduce conjugation with the nitrile group compared to para, altering reactivity .
- Nitro vs. Methoxy : The nitro group (electron-withdrawing) in the target compound contrasts with the methoxy group (electron-donating) in 2-(3-methoxyphenyl)propanenitrile, leading to differences in electronic density and LogP values .
Physicochemical Properties
Comparative data for select analogs (where available):
| Compound Name | LogP | PSA (Ų) | Molecular Weight |
|---|---|---|---|
| This compound (est.) | ~2.5–3.0* | ~70–80* | ~206.18 |
| 2-(3-Methoxyphenyl)propanenitrile | 2.32 | 33.02 | 161.20 |
| 2-Methyl-2-(3-nitrophenyl)propanenitrile | – | – | 206.20 |
Notes:
- Estimated values for the target compound are derived from structural analogs. The nitro group increases polar surface area (PSA) compared to methoxy analogs, suggesting reduced membrane permeability .
- The fluorine atom may lower LogP slightly compared to methyl-substituted analogs, balancing lipophilicity and solubility .
Q & A
Q. What are the optimized synthetic routes for 2-fluoro-2-(3-nitrophenyl)propanenitrile?
Methodological Answer: Synthesis typically involves nitration, fluorination, and cyano-group introduction. Key steps include:
- Electrophilic aromatic substitution : Nitration of the phenyl ring using mixed acid (HNO₃/H₂SO₄) at controlled temperatures (0–5°C) to avoid over-nitration .
- Fluorination : Use of KF or Selectfluor® in polar aprotic solvents (e.g., DMF) under inert atmospheres to minimize side reactions .
- Cyano-group installation : Michael addition of acrylonitrile derivatives or nucleophilic displacement with cyanide sources (e.g., KCN) .
Optimization Tips : Monitor reaction progress via TLC/HPLC. Purify via column chromatography (silica gel, hexane/EtOAc gradient).
Q. How can structural characterization of this compound be performed?
Methodological Answer: Use a combination of:
- X-ray crystallography : Resolve crystal packing and bond angles (e.g., C-F and C≡N groups). Example: Crystallize in acetone/hexane at 293 K .
- NMR spectroscopy :
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.5–8.5 ppm) and nitrophenyl splitting patterns.
- ¹⁹F NMR : Confirm fluorination (δ -120 to -160 ppm for CF₃ groups) .
- FT-IR : Detect C≡N stretching (~2240 cm⁻¹) and NO₂ asymmetric stretching (~1520 cm⁻¹) .
Q. What safety protocols are critical for handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods due to nitrile volatility and potential HCN release .
- Storage : In amber glass bottles at 2–8°C under inert gas (Ar/N₂) to prevent hydrolysis .
Emergency Measures : Neutralize spills with NaHCO₃/sand. Treat exposure with immediate rinsing and medical evaluation .
Advanced Research Questions
Q. How does the nitro group influence reactivity in cross-coupling reactions?
Methodological Answer: The nitro group acts as an electron-withdrawing meta-director. Key reactions:
- Suzuki-Miyaura Coupling : Use Pd(PPh₃)₄ catalyst with aryl boronic acids in THF/H₂O (80°C). Monitor regioselectivity via LC-MS .
- Reduction to Amine : Catalytic hydrogenation (H₂, Pd/C) yields 3-aminophenyl derivatives for further functionalization .
Challenge : Competing fluorination reactivity may require protecting groups (e.g., silylation) .
Q. How can enzymatic catalysis be applied to modify this compound?
Methodological Answer: Nitrilases (e.g., Arabidopsis thaliana NIT1) hydrolyze nitriles to carboxylic acids. Steps:
- Enzyme Selection : Screen nitrilases for activity on fluorinated nitriles (e.g., 70–85% conversion for 2-fluoro-2-(4-nitrophenyl)ethanenitrile) .
- Reaction Setup : Use pH 7.5 buffer (50 mM Tris-HCl), 30°C, and monitor via HPLC.
Table: Nitrilase Substrate Specificity
| Substrate | Conversion (%) | Reference |
|---|---|---|
| This compound | 70–85 | |
| Fumaronitrile | 93–95 |
Q. How can computational modeling predict its bioactivity?
Methodological Answer:
- Docking Studies : Use AutoDock Vina with protein targets (e.g., kinases) to assess binding affinity.
- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to analyze frontier orbitals (HOMO/LUMO) and charge distribution .
Validation : Compare with experimental IC₅₀ values from enzyme inhibition assays .
Q. How to resolve contradictions in spectroscopic data?
Methodological Answer:
- Contradiction Example : Discrepant ¹⁹F NMR shifts due to solvent effects.
- Resolution : Re-run spectra in deuterated DMSO vs. CDCl₃. Use internal standard (CFCl₃) for calibration .
- Advanced Tools : 2D NMR (COSY, HSQC) to assign overlapping signals .
Q. What strategies stabilize supramolecular assemblies of this compound?
Methodological Answer:
- Hydrogen Bonding : Utilize C≡N···H interactions with protic solvents (e.g., MeOH) to form chains .
- π-π Stacking : Co-crystallize with aromatic donors (e.g., pyridine) to enhance lattice stability .
Characterization : SC-XRD to measure bond distances (e.g., C-H···N ≈ 2.5 Å) .
Q. How does the fluorination position affect pharmacological activity?
Methodological Answer:
Q. What crystallographic challenges arise with this compound?
Methodological Answer:
- Crystal Growth : Slow evaporation from acetone/hexane (1:3) at 4°C yields diffraction-quality crystals .
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) and correct for absorption effects (SADABS).
Example Structure Parameters : - Space group: P2₁/c
- R factor: 0.062 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
